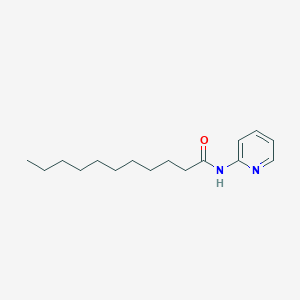

N-(2-pyridinyl)undecanamide

Descripción

N-(2-Pyridinyl)undecanamide is a heterocyclic amide compound featuring an 11-carbon alkyl chain (undecanamide) conjugated to a pyridine ring via an amide linkage. These derivatives are typically synthesized via Sonogashira-Hagihara cross-coupling reactions or condensation methods, with modifications to the alkyl chain length and aromatic substituents significantly influencing their physicochemical and optical properties .

Propiedades

Fórmula molecular |

C16H26N2O |

|---|---|

Peso molecular |

262.39g/mol |

Nombre IUPAC |

N-pyridin-2-ylundecanamide |

InChI |

InChI=1S/C16H26N2O/c1-2-3-4-5-6-7-8-9-13-16(19)18-15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3,(H,17,18,19) |

Clave InChI |

WQEZCNAOUYEACA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC=CC=N1 |

SMILES canónico |

CCCCCCCCCCC(=O)NC1=CC=CC=N1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of N-(2-pyridinyl)undecanamide, highlighting structural variations, synthetic applications, and performance metrics:

Notes:

- Alkyl Chain Impact: Longer alkyl chains (e.g., C11 in N-(5-iodoquinolin-8-yl)undecanamide) enhance solubility in organic solvents and improve quantum yields in luminescent polymers compared to shorter chains (e.g., C6 or C2) .

- Aromatic Substituent Effects: Electron-withdrawing groups (e.g., iodine in 5-iodoquinoline) stabilize the excited state of organoboron polymers, leading to higher fluorescence efficiency compared to unsubstituted quinoline derivatives .

- Synthetic Flexibility: Compounds like methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (6) serve as intermediates for pyrrolo[3,2-d]pyrimidines but lack the long alkyl chains necessary for advanced material applications .

Case Study: Organoboron Polymer Performance

Yoshiki Chujo’s group demonstrated that N-(5-iodoquinolin-8-yl)undecanamide-based polymers achieved a quantum yield of 0.65, outperforming analogues with shorter alkyl chains (e.g., hexanamide derivatives) or simpler aromatic groups (e.g., acetamide). This superiority is attributed to:

Enhanced Electron Delocalization: The undecanamide chain minimizes steric hindrance, allowing optimal alignment of the quinoline and boron moieties for efficient energy transfer .

Thermal Stability : Long alkyl chains reduce crystallization, enhancing thermal stability in solid-state applications .

In contrast, N-(quinolin-8-yl)acetamide-based polymers (ΦF = 0.53) exhibited lower efficiency due to reduced electron-donating capacity and shorter chain-induced aggregation .

Structural Analogues in Heterocyclic Chemistry

However, these derivatives lack the undecanamide moiety, limiting their utility in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.